Antiviral Virucidal Potency: Ethylthiosemicarbazide-Conjugated 4-Phenylcoumarin vs. Schiff-Base Analogs Against Hepatitis A Virus
In a systematic structure-activity study of 4-phenylcoumarin derivatives, the ethylthiosemicarbazide-bearing compound 7b was identified as the most potent virucidal agent against hepatitis A virus (HAV), achieving an IC₅₀ of 3.1 µg/mL with a therapeutic index (TI) of 83 [1]. This outperformed the best Schiff-base congeners 14c (IC₅₀ = 8.5 µg/mL, TI = 88) and 14b (IC₅₀ = 10.7 µg/mL, TI = 91) in direct virucidal activity by 2.7-fold and 3.5-fold, respectively. Furthermore, compound 7b inhibited HAV 3C protease with a Ki of 1.903 µM and also demonstrated cross-activity against human rhinovirus (HRV) 3C protease (IC₅₀ = 16.10 µM) [1]. While these data are for a conjugate incorporating the ethylthiosemicarbazide pharmacophore rather than the free parent compound, they establish the N-ethyl substitution as a privileged motif for antiviral 3C protease-targeted design.
| Evidence Dimension | Virucidal IC₅₀ against hepatitis A virus (HAV) |
|---|---|
| Target Compound Data | Ethylthiosemicarbazide-4-phenylcoumarin conjugate 7b: IC₅₀ = 3.1 µg/mL, TI = 83; HAV 3C protease Ki = 1.903 µM |
| Comparator Or Baseline | Schiff-base analog 14c: IC₅₀ = 8.5 µg/mL, TI = 88; Schiff-base analog 14b: IC₅₀ = 10.7 µg/mL, TI = 91 |
| Quantified Difference | 2.7-fold more potent than 14c; 3.5-fold more potent than 14b in virucidal activity |
| Conditions | HAV-infected cell culture assay; HAV 3C protease inhibition assay (PDB: 2HAL); HRV 3C protease counter-screen |
Why This Matters
For procurement decisions in antiviral drug discovery programs targeting picornaviruses, the ethylthiosemicarbazide pharmacophore provides a validated virucidal starting point with demonstrated superiority over isosteric Schiff-base replacements.
- [1] Kassem, A.F., Batran, R.Z., Abbas, E.M.H., Elseginy, S.A., Shaheen, M.N.F., Elmahdy, E.M. New 4-phenylcoumarin derivatives as potent 3C protease inhibitors: Design, synthesis, anti-HAV effect and molecular modeling. European Journal of Medicinal Chemistry, 2019, 168, 447-460. DOI: 10.1016/j.ejmech.2019.02.048 View Source
